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Compound of Interest

Compound Name: Ethyl 3-bromoisonicotinate

Cat. No.: B189847

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromoisonicotinate, a halogenated pyridine derivative, serves as a valuable building
block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its
structural features, particularly the presence of the bromine atom and the ethyl ester group on
the isonicotinate core, offer versatile handles for molecular elaboration. A thorough
understanding of its spectroscopic properties is paramount for reaction monitoring, quality
control, and the structural elucidation of its downstream products. This technical guide provides
a summary of the available spectroscopic data and outlines the standard experimental
protocols for their acquisition.

Molecular and Physical Properties

Property Value
Chemical Formula CsHsBrNO2
Molecular Weight 230.06 g/mol
CAS Number 13959-01-8

Spectroscopic Data Summary

Despite a comprehensive search of publicly available databases and scientific literature,
experimental spectroscopic data for Ethyl 3-bromoisonicotinate remains largely unavailable.
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Several commercial suppliers indicate the availability of such data upon request, but it is not
published in accessible formats. The following tables are therefore presented as a template for
the expected spectroscopic data based on the compound's structure and general principles of
spectroscopy.

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Solvent: CDCIs (typical) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
H-2 (proton on the
Predicted ~8.8 Singlet 1H carbon adjacent to the
nitrogen)
H-6 (proton on the
Predicted ~8.6 Singlet 1H carbon adjacent to the
nitrogen)
H-5 (proton on the
) ) carbon between the
Predicted ~7.8 Singlet 1H ]
bromine and the ester
group)
Predicted ~4.4 Quartet 2H -OCH2CHs
Predicted ~1.4 Triplet 3H -OCH2CHs

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Solvent: CDCIs (typical) Standard: CDCIs at 77.16 ppm
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Chemical Shift (6, ppm) Assighment

Predicted ~164 C=0 (ester carbonyl)

Predicted ~152 C-2 or C-6 (carbons adjacent to nitrogen)
Predicted ~150 C-2 or C-6 (carbons adjacent to nitrogen)
Predicted ~140 C-4 (carbon attached to the ester group)
Predicted ~125 C-5 (carbon with a proton)

Predicted ~120 C-3 (carbon attached to bromine)
Predicted ~62 -OCH2CHs

Predicted ~14 -OCH2CHs

IR (Infrared) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

Predicted ~3100-3000 Medium Aromatic C-H stretch

] ) Aliphatic C-H stretch (-CH2-, -
Predicted ~2980-2850 Medium

CHs)
Predicted ~1725 Strong C=0 stretch (ester)
Predicted ~1600, ~1470 Medium-Strong Aromatic _C:C_ and C=N
skeletal vibrations
Predicted ~1250 Strong C-O stretch (ester)
Predicted ~1100 Medium C-N stretch
Predicted ~750 Strong C-Br stretch
Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)
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miz Relative Intensity (%) Possible Fragment

) [M]* (Molecular ion peak with
Predicted 229/231 o
bromine isotopes)

Predicted 201/203 [M - C2Ha]*
Predicted 184/186 [M - OC2Hs]*
Predicted 156/158 [M - COOCzHs]*
Predicted 128 [M - Br - C2Ha]*
Predicted 78 [CsHaN]*

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-bromoisonicotinate in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

¢ Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

e 1H NMR Acquisition:
o Acquire a single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b189847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the TMS peak.

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled experiment to obtain singlets for each unique carbon.

o

Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o

A larger number of scans is typically required due to the low natural abundance of 13C.

[¢]

Process the data similarly to the *H NMR spectrum and reference it to the solvent peak
(e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As Ethyl 3-bromoisonicotinate is expected to be a liquid or a low-
melting solid, the neat compound can be analyzed. Place a small drop of the sample
between two KBr or NaCl plates to create a thin film.

e Background Spectrum: Record a background spectrum of the clean, empty sample holder to
subtract atmospheric and instrumental interferences.

o Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire
the spectrum.

» Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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« lonization: In the ion source, the sample is vaporized and bombarded with a beam of high-
energy electrons (typically 70 eV) for Electron lonization (El).

e Mass Analysis: The resulting positively charged molecular ions and fragment ions are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which
separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion versus its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 3-bromoisonicotinate.
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Caption: General workflow for spectroscopic analysis.

In conclusion, while specific, experimentally verified spectroscopic data for Ethyl 3-
bromoisonicotinate is not readily available in the public domain, this guide provides the
foundational information and standardized protocols necessary for its characterization.
Researchers working with this compound are encouraged to acquire and publish this data to
enrich the collective knowledge base.

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-bromoisonicotinate: A

Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b189847#spectroscopic-data-of-ethyl-3-
bromoisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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